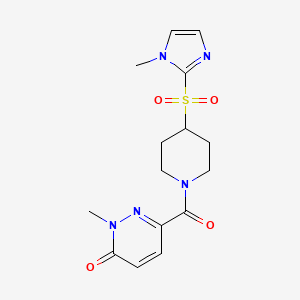

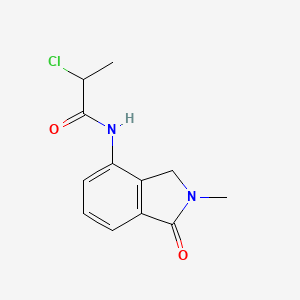

![molecular formula C19H17ClN2O3 B2728221 4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-90-8](/img/structure/B2728221.png)

4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinolines are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The 1H-NMR and 13C-NMR spectra would provide valuable information about the structure of the compound .Chemical Reactions Analysis

The compound “this compound” is likely to undergo various chemical reactions due to the presence of reactive functional groups. For example, organoboron compounds, which are similar to this compound, can undergo a broad range of functional group transformations .Aplicaciones Científicas De Investigación

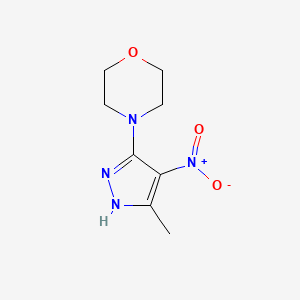

Antimicrobial and Antituberculosis Activity

Quinoline derivatives have shown promising antimicrobial and antituberculosis activity. For instance, quinoxaline-2-carboxylate 1,4-dioxide derivatives have been evaluated for their in vitro antituberculosis activity. Some of these compounds exhibit significant activity against Mycobacterium tuberculosis, including drug-resistant strains, highlighting their potential as leads for developing new antituberculosis agents (A. Jaso et al., 2005).

Synthesis and Characterization of Novel Compounds

Quinoline derivatives have been synthesized with various functional groups, demonstrating their versatility in chemical synthesis. For example, novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been synthesized and characterized, showing excellent yields and potential for various applications (M. Idrees et al., 2020).

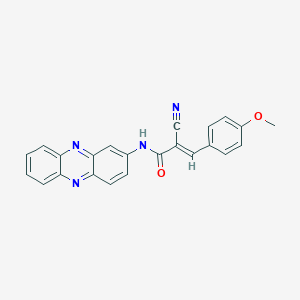

Catalysis and Reaction Mechanisms

Research has explored the catalytic mechanisms involving quinoline derivatives. A study on copper(II)-mediated C-H oxidation of N-(8-quinolinyl)benzamide under different conditions revealed divergent products, implicating organometallic and single-electron-transfer mechanisms. This underscores the complex reactivity of quinoline derivatives and their potential in synthetic chemistry (Alison M. Suess et al., 2013).

Polymorphs, Salts, and Crystal Structures

The structural diversity of quinoline derivatives extends to their polymorphs and salts, with studies characterizing these forms to understand their physicochemical properties. For example, polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide have been characterized, revealing different packing patterns and hydrogen bonding arrangements, which are crucial for designing materials with specific properties (Prithiviraj Khakhlary & J. Baruah, 2014).

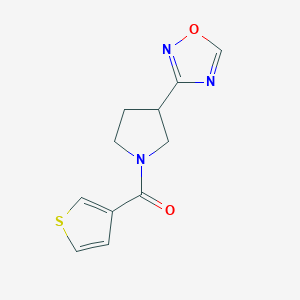

Coordination Chemistry

Quinoline derivatives exhibit adaptable coordination chemistry with metals, making them suitable for developing metal complexes with diverse applications. A study on the coordination chemistry of 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine towards zinc and mercury highlighted the ligand's versatility in providing different environments to the metal center, which is valuable for applications in catalysis and material science (G. A. Ardizzoia et al., 2010).

Direcciones Futuras

The compound “4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” could be a subject of future research due to its complex structure and potential biological activities. Further studies could focus on its synthesis, structure-activity relationship, and potential applications in medicine .

Propiedades

IUPAC Name |

4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c1-25-16-7-4-13-10-14(19(24)22-17(13)11-16)8-9-21-18(23)12-2-5-15(20)6-3-12/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAHSTJYWQIPHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2728138.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylisoquinoline](/img/structure/B2728145.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2728148.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2728149.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2728155.png)

![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone](/img/structure/B2728157.png)

![1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2728161.png)